2,4-dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine
CAS No.: 2549031-77-6
Cat. No.: VC11827222
Molecular Formula: C17H23N5O3
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549031-77-6 |
|---|---|
| Molecular Formula | C17H23N5O3 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 2,4-dimethoxy-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,5-triazine |
| Standard InChI | InChI=1S/C17H23N5O3/c1-12-9-14(6-7-18-12)25-11-13-5-4-8-22(10-13)15-19-16(23-2)21-17(20-15)24-3/h6-7,9,13H,4-5,8,10-11H2,1-3H3 |
| Standard InChI Key | WLCRDVAURQRXNY-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC(=NC(=N3)OC)OC |
| Canonical SMILES | CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC(=NC(=N3)OC)OC |
Introduction
2,4-Dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine is a complex organic compound that has garnered attention due to its unique molecular structure and potential applications in various scientific fields, including chemistry, biology, and medicine. This compound combines both triazine and piperidine rings, making it structurally distinct and versatile for chemical reactions.
Synthetic Routes
The synthesis of this compound typically involves a multi-step process. Initially, 2,4-dimethoxy-1,3,5-triazine is prepared by reacting cyanuric chloride with methanol under controlled conditions. This intermediate is then reacted with 3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine to yield the final compound.
3.1. Laboratory Synthesis
-
Preparation of 2,4-Dimethoxy-1,3,5-Triazine:
-
React cyanuric chloride with methanol in a controlled environment.
-
Monitor temperature and pH to ensure optimal reaction conditions.
-
-
Final Compound Synthesis:
-
React the prepared triazine intermediate with 3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine.
-
Use appropriate solvents and catalysts to enhance yield and purity.
-
3.2. Industrial Production
For large-scale production, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial. Batch or continuous flow reactors may be employed based on production scale requirements.
Potential Applications
The compound's unique structure allows it to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonds, van der Waals forces, or covalent bonds. This interaction can modulate biochemical pathways, making it a candidate for applications in medicine and biology.
4.1. Biological Activity
While specific biological activities of this compound are not widely documented, its structural features suggest potential as a modulator of enzyme activity or receptor interaction. Further research is needed to explore its therapeutic potential.
4.2. Chemical Reactivity
The presence of both triazine and piperidine rings offers opportunities for diverse chemical reactions, expanding its application scope in organic synthesis and materials science.
5.1. Unique Features
-
2,4-Dimethoxy-1,3,5-Triazine: Shares a similar core but lacks the piperidine moiety.
-
3-(2-Methylpyridin-4-yl)oxy-piperidine: Similar functional groups but different core structure.
-
Other Triazine Derivatives: Exhibit similar reactivity but with different substituents affecting specific applications.
5.2. Potential Advantages
The combination of triazine and piperidine rings in this compound provides a unique platform for chemical modification and biological interaction, potentially offering advantages over simpler triazine derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume